molecular formula C27H30O15 B3029445 Emodin-8-o-beta-gentiobioside CAS No. 66466-22-6

Emodin-8-o-beta-gentiobioside

Cat. No. B3029445
CAS RN: 66466-22-6
M. Wt: 594.5 g/mol
InChI Key: CAWCIUJVWYETGQ-ONMHTNRHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Emodin-8-o-beta-gentiobioside is a naturally occurring compound that belongs to the anthraquinone family. It is commonly found in a variety of plants, including Rheum palmatum, Polygonum multiflorum, and Cassia obtusifolia. Emodin-8-o-beta-gentiobioside has been the subject of extensive research in recent years, due to its potential therapeutic applications in a variety of diseases.

Scientific Research Applications

Neuroprotective Effects

Emodin-8-O-beta-D-glucoside, derived from Polygonum cuspidatum, exhibits neuroprotective effects against cerebral ischemia-reperfusion injury and glutamate-induced neuronal damage. This compound has demonstrated its ability to cross the blood-brain barrier, reduce neurological deficit scores, decrease cerebral infarction areas, and modulate oxidative stress parameters such as superoxide dismutase (SOD) activity and malondialdehyde (MDA) levels. These findings suggest its potential in treating neurological conditions related to oxidative stress and excitotoxicity (Wang, Zhang, Ma, & Liu, 2007).

Wound Healing Properties

Emodin has been found to enhance cutaneous wound healing in rats. Applied topically, it promotes the repair of excisional wounds through mechanisms involving increased hydroxyproline content and tensile strength. This effect is partly attributed to the modulation of the transforming growth factor-beta (TGF-beta) signaling pathway and regulation of Smad proteins, indicating its potential in improving wound healing processes (Tang, Yin, Yang, & Shan, 2007).

Anticancer Activity

Research indicates that emodin exhibits anti-cancer properties, affecting various cancer cell lines, including cervical cancer. It induces apoptosis in cancer cells through mechanisms such as caspase-9 activation and poly(ADP-ribose) polymerase cleavage. The compound's interaction with multiple molecular targets involved in cancer progression makes it a potential candidate for anti-cancer therapy (Srinivas et al., 2003).

Anti-Inflammatory Effects

Emodin demonstrates significant anti-inflammatory effects in various models, including mastitis and other inflammatory disorders. It modulates inflammatory cytokines and pathways, such as NF-kappaB and MAPKs, suggesting its potential as a therapeutic agent for inflammatory diseases (Li et al., 2013).

Osteoblast Differentiation

Emodin accelerates osteoblast differentiation, indicating its potential use in bone health. It activates the phosphatidylinositol 3-kinase (PI3K) pathway and upregulates bone morphogenetic protein-2 (BMP-2) gene expression, suggesting its role in preventing osteoporosis and promoting bone health (Lee, Shin, Min, & Kim, 2008).

properties

IUPAC Name

1,6-dihydroxy-3-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyanthracene-9,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O15/c1-8-2-10-16(12(30)3-8)21(34)17-11(18(10)31)4-9(29)5-13(17)40-27-25(38)23(36)20(33)15(42-27)7-39-26-24(37)22(35)19(32)14(6-28)41-26/h2-5,14-15,19-20,22-30,32-33,35-38H,6-7H2,1H3/t14-,15-,19-,20-,22+,23+,24-,25-,26-,27-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAWCIUJVWYETGQ-ONMHTNRHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O15
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20216681
Record name Emodin-8-o-beta-gentiobioside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20216681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

594.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Emodin-8-o-beta-gentiobioside

CAS RN

66466-22-6
Record name Emodin-8-O-beta-gentiobioside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066466226
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Emodin-8-o-beta-gentiobioside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20216681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EMODIN-8-O-.BETA.-GENTIOBIOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2DPV427KS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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